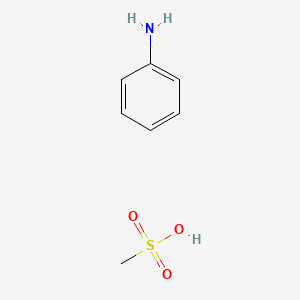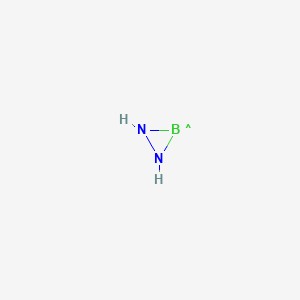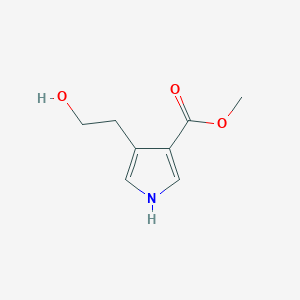
methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is methyl 4-(2-oxoethyl)-1H-pyrrole-3-carboxylate.
Reduction: The major product is methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-methanol.
Substitution: The major products depend on the substituents introduced, such as brominated or chlorinated derivatives.
科学的研究の応用
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving pyrrole derivatives.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate
- Methyl 4-(2-methoxyethyl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
83670-73-9 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)7-5-9-4-6(7)2-3-10/h4-5,9-10H,2-3H2,1H3 |
InChIキー |
GRRALUTWKLQMPK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CNC=C1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



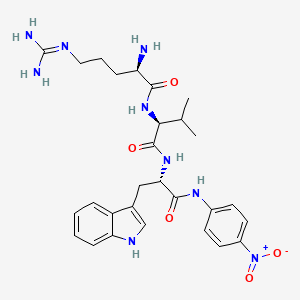
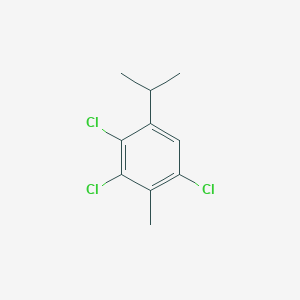


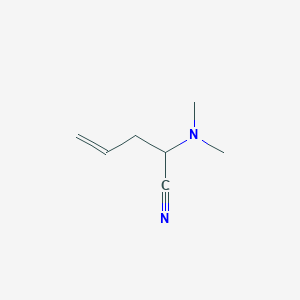
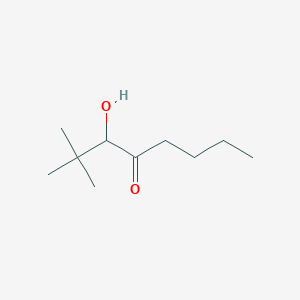
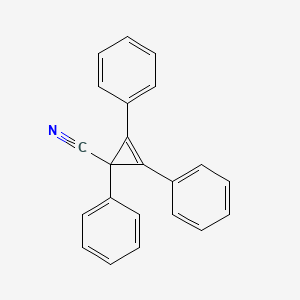
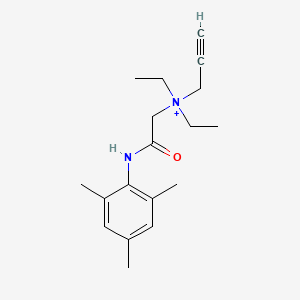
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)


